molecular formula C13H8F3NO B1338118 Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone CAS No. 21221-92-1

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

Cat. No. B1338118
CAS RN: 21221-92-1
M. Wt: 251.2 g/mol
InChI Key: KUCXNAXAAXKXGV-UHFFFAOYSA-N
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Description

“Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone” is a compound that belongs to the class of organic compounds known as phenylpiperidines . It is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of this compound starts with a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate as a key trifluoromethyl-containing building block to give tetrahydro-2H-pyran . Then it is converted to compound 2 as a common intermediate of dithiopyr and thiazopyr .


Molecular Structure Analysis

The molecular structure of “Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone” is characterized by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a cyclocondensation reaction and a conversion process to form a common intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone” are largely influenced by the presence of the fluorine atom and the pyridine moiety .

Scientific Research Applications

Antimicrobial Applications

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone: has been explored for its antimicrobial potential. Studies have investigated its effectiveness against various microbial strains, which could lead to the development of new antimicrobial agents .

Anticancer Drug Discovery

This compound has also been evaluated for its activity against Kinase insert Domain-containing Receptor (KDR), a validated target for anticancer drug discovery. The presence of the trifluoromethyl group may enhance its efficacy as a kinase inhibitor .

Pest Control

The trifluoromethyl group, when attached to pyridine, has shown superior pest control properties compared to traditional phenyl-containing insecticides. This makes it a valuable compound in developing new pest control agents .

Agrochemical Industry

In the agrochemical industry, derivatives of 3-(4-Trifluoromethylbenzoyl)pyridine are majorly used for protecting crops from pests. The introduction of fluorine atoms into these compounds has been a significant advancement in crop protection .

Pharmaceutical Industry

The pharmaceutical industry benefits from the unique properties of this compound, particularly in the synthesis of fluorinated organic chemicals which are crucial for developing new medications .

Mechanism of Action

: Read more : DrugBank : Full article

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling “Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone”. It is advisable to refer to the appropriate safety data sheets for detailed information .

Future Directions

The future directions for “Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone” and its derivatives are promising. It is expected that many novel applications of this compound will be discovered in the future . It is currently used in the agrochemical and pharmaceutical industries, and many candidates are undergoing clinical trials .

properties

IUPAC Name

pyridin-3-yl-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)11-5-3-9(4-6-11)12(18)10-2-1-7-17-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCXNAXAAXKXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245193
Record name 3-Pyridinyl[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-3-yl(4-(trifluoromethyl)phenyl)methanone

CAS RN

21221-92-1
Record name 3-Pyridinyl[4-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21221-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinyl[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared analogously to the method in Intermediate 25: step b using pyridin-3-yl(4-(trifluoromethyl)phenyl)methanol (Intermediate 26: step a) in place of (1-methyl-1H-imidazol-5-yl)(pyridin-2-yl)methanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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